molecular formula C16H18N2O3S B2649321 N-[2-(benzylsulfamoyl)ethyl]benzamide CAS No. 69462-92-6

N-[2-(benzylsulfamoyl)ethyl]benzamide

Cat. No.: B2649321
CAS No.: 69462-92-6
M. Wt: 318.39
InChI Key: HXIVMHLNRODZOT-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfamoyl)ethyl]benzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a benzylsulfamoyl group attached to an ethyl chain, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfamoyl)ethyl]benzamide typically involves the reaction of benzylamine with ethyl 2-bromoacetate to form N-(2-bromoethyl)benzylamine. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfamoyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfamoyl group, where nucleophiles such as thiols or amines replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfamoyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromoethyl)benzamide
  • N-(2-chloroethyl)benzamide
  • N-(2-hydroxyethyl)benzamide

Uniqueness

N-[2-(benzylsulfamoyl)ethyl]benzamide is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and receptors, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-[2-(benzylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16(15-9-5-2-6-10-15)17-11-12-22(20,21)18-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIVMHLNRODZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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